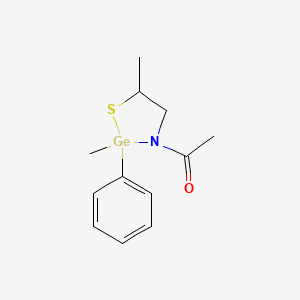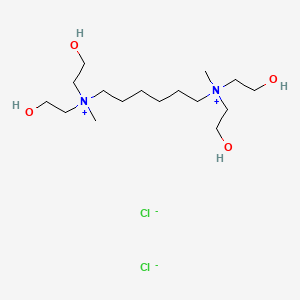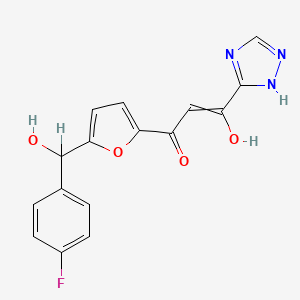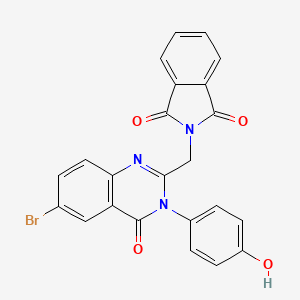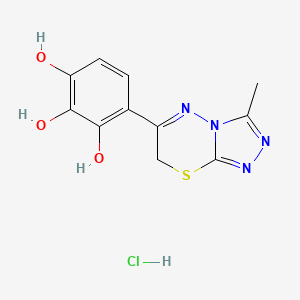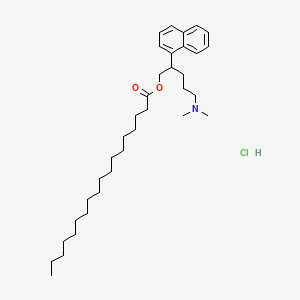
Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester is a complex organic compound with a unique structure that combines a long-chain fatty acid with a phosphinyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester typically involves multiple steps The process begins with the preparation of the 12-hydroxy-octadecanoic acid, which is then esterified with a propyl ester group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a component of lipid membranes.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to modulate specific pathways, potentially leading to therapeutic effects. For example, the aziridinyl groups may interact with nucleophilic sites on proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester
- Octadecanoic acid, 9,10-dihydroxy-, methyl ester
- Glycerol monostearate, 2TMS derivative
Uniqueness
Octadecanoic acid, 12-hydroxy-, 2-((bis(2-methyl-1-aziridinyl)phosphinyl)amino)propyl ester is unique due to the presence of the bis(2-methyl-1-aziridinyl)phosphinyl amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar long-chain fatty acids and esters.
Properties
CAS No. |
72929-03-4 |
|---|---|
Molecular Formula |
C27H54N3O4P |
Molecular Weight |
515.7 g/mol |
IUPAC Name |
[(2S)-2-[bis[(2S)-2-methylaziridin-1-yl]phosphorylamino]propyl] (12S)-12-hydroxyoctadecanoate |
InChI |
InChI=1S/C27H54N3O4P/c1-5-6-7-14-17-26(31)18-15-12-10-8-9-11-13-16-19-27(32)34-22-23(2)28-35(33,29-20-24(29)3)30-21-25(30)4/h23-26,31H,5-22H2,1-4H3,(H,28,33)/t23-,24-,25-,26-,29?,30?,35?/m0/s1 |
InChI Key |
XQCRETOCUWOCEQ-CFAPVWQISA-N |
Isomeric SMILES |
CCCCCC[C@@H](CCCCCCCCCCC(=O)OC[C@H](C)NP(=O)(N1C[C@@H]1C)N2C[C@@H]2C)O |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCC(C)NP(=O)(N1CC1C)N2CC2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


